Structural Elucidation and X-Ray Diffraction Analysis of 4-Bromo-N1-butylbenzene-1,2-diamine: A Comprehensive Technical Guide
Structural Elucidation and X-Ray Diffraction Analysis of 4-Bromo-N1-butylbenzene-1,2-diamine: A Comprehensive Technical Guide
Executive Summary
4-Bromo-N1-butylbenzene-1,2-diamine (CAS: 1039819-01-6) is a highly versatile, asymmetric building block widely utilized in the synthesis of benzimidazoles, quinoxalines, and advanced pharmaceutical active ingredients (APIs)[1][2][3]. Understanding its solid-state behavior is critical for drug development professionals, as the crystal packing directly influences the compound's thermodynamic stability, solubility, and bulk powder flow properties.
This whitepaper provides an authoritative, in-depth guide to the crystallographic profiling of 4-Bromo-N1-butylbenzene-1,2-diamine. By detailing the causality behind Single-Crystal X-Ray Diffraction (SC-XRD) methodologies and Powder X-Ray Diffraction (PXRD) validation, this document serves as a self-validating framework for structural elucidation.
Molecular Architecture & Crystallographic Theory
The crystal packing of 4-Bromo-N1-butylbenzene-1,2-diamine is governed by a delicate interplay of three distinct structural motifs:
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The Asymmetric 1,2-Diamine Core: The molecule features a primary amine at C2 and a secondary, alkylated amine at C1. This asymmetry creates a differential hydrogen-bonding landscape. The unhindered primary amine (-NH₂) acts as a robust dual hydrogen-bond donor, while the sterically shielded secondary amine (-NH-butyl) functions predominantly as a hydrogen-bond acceptor .
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The N1-Butyl Chain: The flexible aliphatic tail introduces significant conformational entropy. In the solid state, hydrophobic van der Waals interactions between adjacent butyl chains often drive the formation of lipophilic layers, alternating with polar hydrogen-bonded networks.
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The Bromo Substituent (Halogen Bonding): The bromine atom at C4 exhibits an anisotropic charge distribution. The electron-depleted region along the extension of the C–Br covalent bond (the "σ-hole") acts as an electrophile, forming highly directional halogen bonds (C–Br···π or C–Br···N) that stabilize the supramolecular architecture .
Fig 1. Supramolecular interaction network detailing hydrogen and halogen bonding.
Single-Crystal X-Ray Diffraction (SC-XRD) Protocol
To obtain high-fidelity structural data, the experimental design must account for the molecule's specific physical properties. The following protocol is engineered as a self-validating system, ensuring that every methodological choice is grounded in crystallographic physics.
Crystal Growth Methodology
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Protocol: Dissolve 50 mg of the compound in 1 mL of Dichloromethane (DCM). Carefully layer 3 mL of n-Hexane over the solution in a narrow crystallization tube. Seal and allow vapor diffusion at 4 °C for 72–96 hours.
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Causality: The molecule possesses a polar diamine head and a non-polar butyl tail. DCM fully solubilizes the compound, while n-Hexane acts as an antisolvent. Vapor diffusion ensures a slow, thermodynamically controlled reduction in solubility, promoting the nucleation of defect-free single crystals rather than kinetic precipitation of amorphous powder.
Data Collection Parameters
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Protocol: Select a crystal with dimensions roughly 0.2 × 0.15 × 0.1 mm. Mount using a cryoloop and Paratone-N oil. Flash-cool the crystal to 100 K under a nitrogen stream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) .
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Causality:
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Temperature (100 K): The N1-butyl chain is highly flexible. Collecting data at room temperature would result in massive thermal ellipsoids (smearing of electron density) and positional disorder. Flash-cooling to 100 K "freezes" the conformation, drastically reducing atomic displacement parameters (ADPs).
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Radiation Source: Bromine is a heavy atom with a high mass attenuation coefficient. Using Cu Kα radiation would lead to severe absorption errors ( μ > 5 mm⁻¹). Mo Kα minimizes absorption effects, yielding highly reliable atomic coordinates for the lighter carbon and nitrogen atoms.
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Structure Solution, Refinement, and Validation
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Protocol: Integrate the data and apply a multi-scan absorption correction. Solve the structure using the dual-space algorithm in SHELXT . Refine the model via full-matrix least-squares on F2 using Olex2 .
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Self-Validation: The refinement is considered successful and validated only when the internal agreement factor ( Rint ) is < 0.05, the final R1 is < 0.05, and the goodness-of-fit (GooF) approaches 1.0.
Fig 2. Step-by-step SC-XRD workflow from crystal growth to structural validation.
Quantitative Data Presentation
Based on the crystallographic behavior of homologous o-phenylenediamine derivatives and bromoaromatics, the following tables summarize the expected quantitative structural parameters and intermolecular interaction metrics for this compound.
Table 1: Expected Crystallographic Data and Refinement Parameters
| Parameter | Value / Specification |
| Chemical Formula | C₁₀H₁₅BrN₂ |
| Formula Weight | 243.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Calculated Density (ρ) | ~1.40 – 1.45 Mg/m³ |
| Absorption Coefficient (μ) | ~3.12 mm⁻¹ |
| F(000) | 504 |
| Final R indices [I > 2σ(I)] | R1 ≤ 0.045, wR2 ≤ 0.110 |
Table 2: Key Supramolecular Interactions (Hydrogen & Halogen Bonding)
| Interaction Type | Donor···Acceptor | Distance (Å) | Angle (°) | Mechanistic Role |
| Hydrogen Bond | N2–H2A···N1 | 2.95 – 3.05 | > 150 | Primary 1D chain formation |
| Hydrogen Bond | N2–H2B···Br1 | 3.40 – 3.55 | > 140 | Secondary cross-linking |
| Halogen Bond | C4–Br1···π (centroid) | 3.30 – 3.45 | > 165 | Inter-layer stabilization via σ-hole |
Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation
While SC-XRD provides the absolute atomic arrangement of a single crystal, it does not guarantee that the bulk synthesized powder is phase-pure. A self-validating workflow requires PXRD to bridge the gap between the single crystal and the bulk material.
PXRD Protocol
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Sample Preparation: Gently grind 100 mg of the bulk 4-Bromo-N1-butylbenzene-1,2-diamine powder using an agate mortar to ensure uniform particle size (minimizing preferred orientation effects).
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Data Collection: Load the powder onto a zero-background silicon holder. Scan from 2θ = 5° to 50° using Cu Kα radiation (λ = 1.5406 Å) at a step size of 0.01° and a scan rate of 1°/min.
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Causality of Validation (Rietveld Refinement): Generate a simulated powder pattern from the SC-XRD .CIF file using software like Mercury. Perform a Rietveld refinement overlaying the experimental bulk PXRD data with the simulated pattern. A near-perfect match confirms that the bulk API intermediate is highly crystalline, phase-pure, and structurally identical to the solved single crystal, validating the entire synthetic and analytical pipeline.
References
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Metrangolo, P., et al. "The Halogen Bond." Chemical Reviews, 2016, 116(4), 2478-2601. URL:[Link]
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Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015, 71, 3-8. URL:[Link]
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Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009, 42, 339-341. URL:[Link]
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Stålhandske, C. "The crystal structure of o-phenylenediamine dihydrochloride." Acta Crystallographica Section B, 1974, 30(6), 1586-1589. URL:[Link]
